

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-cyclopropylpyrimidine

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Compound of Interest

Compound Name: *5-Bromo-4-cyclopropylpyrimidine*

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Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route to **5-Bromo-4-cyclopropylpyrimidine**, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, followed by electrophilic bromination. This document furnishes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflow to aid in the successful laboratory preparation of the target compound.

Introduction

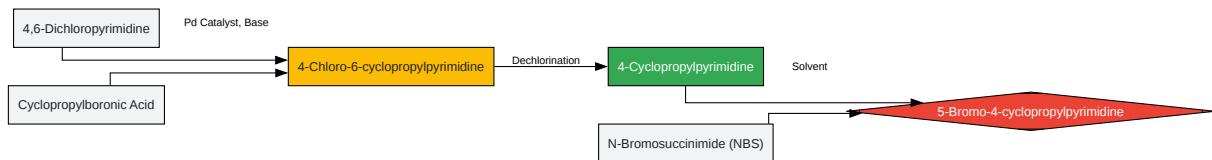
Pyrimidine derivatives are a cornerstone in drug discovery and development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.^[1] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold in medicinal chemistry. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule.^[2] The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space.

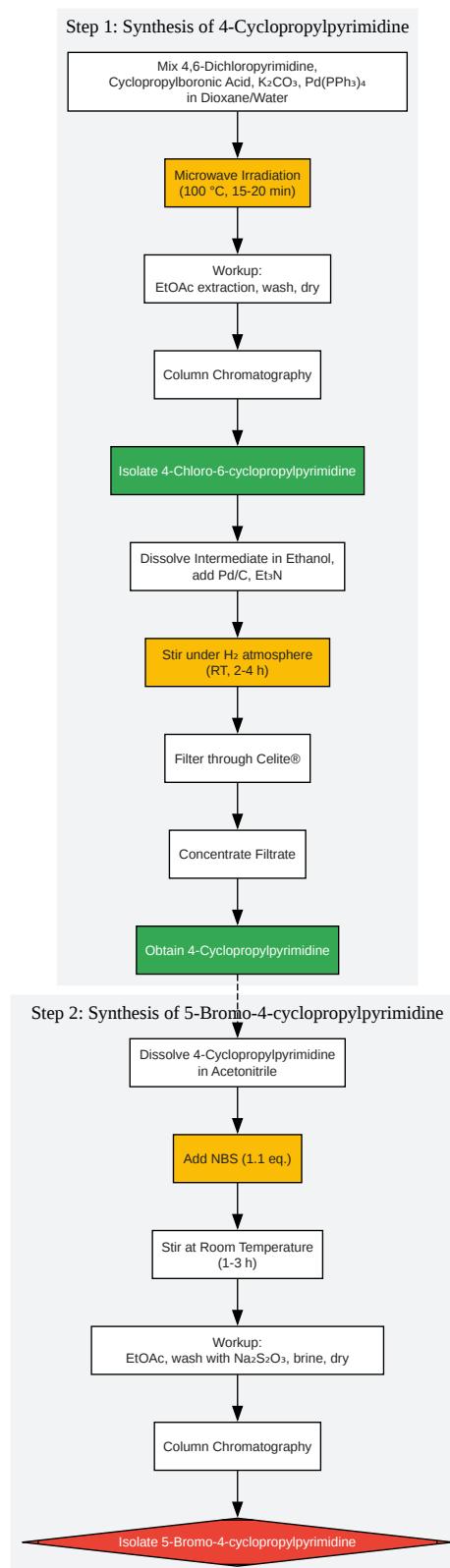
This guide details a robust synthetic pathway to **5-Bromo-4-cyclopropylpyrimidine**, a compound of significant interest for the synthesis of novel pharmaceutical candidates.

Synthetic Pathway

The proposed synthesis of **5-Bromo-4-cyclopropylpyrimidine** is a two-step process:

- Step 1: Suzuki-Miyaura Coupling. Synthesis of the intermediate, 4-cyclopropylpyrimidine, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyrimidine and cyclopropylboronic acid.
- Step 2: Electrophilic Bromination. Bromination of 4-cyclopropylpyrimidine at the 5-position using N-bromosuccinimide (NBS) to yield the final product.



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References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
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